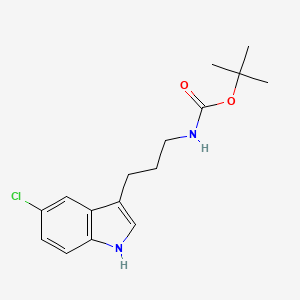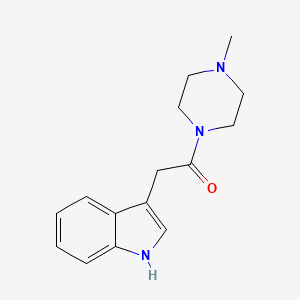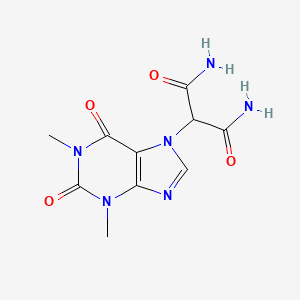
(R)-1,3-Dimethyl-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1,3-Dimethyl-1,4-diazepane is a chiral organic compound belonging to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,3-Dimethyl-1,4-diazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diaminopropane with acetone under acidic conditions, followed by reduction. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvents: Polar solvents like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of ®-1,3-Dimethyl-1,4-diazepane may involve continuous flow reactors to ensure consistent quality and yield. The process may also include:
Purification: Techniques such as distillation or recrystallization to obtain high-purity product.
Scalability: Optimization of reaction parameters to scale up the production efficiently.
化学反应分析
Types of Reactions: ®-1,3-Dimethyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction of N-oxides back to the parent compound using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where one of the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of ®-1,3-Dimethyl-1,4-diazepane.
Reduction: Regeneration of ®-1,3-Dimethyl-1,4-diazepane from its N-oxides.
Substitution: Various substituted diazepanes depending on the nucleophile used.
科学研究应用
®-1,3-Dimethyl-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of ®-1,3-Dimethyl-1,4-diazepane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors, potentially affecting signal transduction.
Enzyme Inhibition: Inhibition of specific enzymes, leading to altered metabolic pathways.
相似化合物的比较
1,4-Diazepane: Lacks the methyl groups present in ®-1,3-Dimethyl-1,4-diazepane.
1,3-Dimethylpiperazine: A six-membered ring analog with similar functional groups.
1,3-Dimethylimidazolidine: A five-membered ring analog with similar functional groups.
Uniqueness: ®-1,3-Dimethyl-1,4-diazepane is unique due to its seven-membered ring structure and the presence of two methyl groups at specific positions, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral drug development.
属性
分子式 |
C7H16N2 |
|---|---|
分子量 |
128.22 g/mol |
IUPAC 名称 |
(3R)-1,3-dimethyl-1,4-diazepane |
InChI |
InChI=1S/C7H16N2/c1-7-6-9(2)5-3-4-8-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
InChI 键 |
CPZHVHQMQBDZMW-SSDOTTSWSA-N |
手性 SMILES |
C[C@@H]1CN(CCCN1)C |
规范 SMILES |
CC1CN(CCCN1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


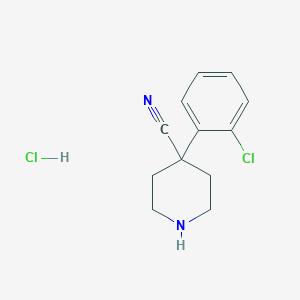
![4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
![tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B14012962.png)
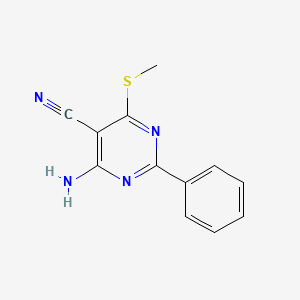
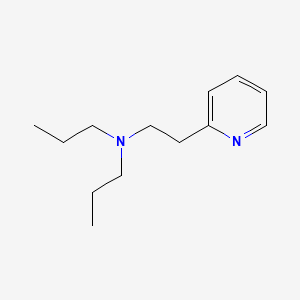
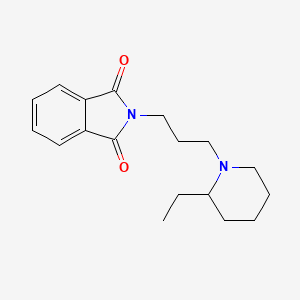


![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate](/img/structure/B14012992.png)
